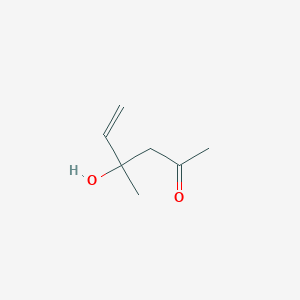

4-Hydroxy-4-methylhex-5-en-2-one

Description

Significance of Hydroxy-Substituted Hexenone (B8787527) Scaffolds in Synthetic Chemistry

Hydroxy-substituted hexenone scaffolds are valuable building blocks in organic synthesis. The presence of both a hydroxyl and a carbonyl group, often in a specific spatial relationship, allows for a wide range of chemical manipulations. These functional groups can be transformed into other functionalities, or they can direct the stereochemical outcome of reactions, making them crucial intermediates in the synthesis of complex natural products and pharmaceuticals. The vinyl group in 4-Hydroxy-4-methylhex-5-en-2-one further enhances its synthetic utility, opening avenues for reactions such as additions, oxidations, and rearrangements.

Overview of Academic Research Trajectories for this compound

Academic research specifically focused on this compound appears to be limited, with much of the available information being on its structural analogues, particularly the cyclic derivative, 4-hydroxy-4-methylcyclohex-2-en-1-one. researchgate.netresearchgate.net Research on related acyclic β-hydroxy ketones and tertiary allylic alcohols provides a framework for understanding the potential reactivity and synthetic pathways involving this compound. The primary trajectory for the synthesis of such tertiary alcohols often involves the nucleophilic addition of an organometallic reagent to a dicarbonyl compound.

A plausible and logical synthetic route to this compound is the Grignard reaction between vinylmagnesium bromide and 2,3-butanedione. This reaction would involve the nucleophilic attack of the vinyl Grignard reagent on one of the ketone functionalities of the diketone, followed by an aqueous workup to yield the desired tertiary alcohol.

Core Objectives and Contemporary Challenges in the Study of this compound

The core objectives in the study of this compound revolve around developing efficient and stereoselective synthetic methods, exploring its full range of chemical reactivity, and identifying potential applications for this unique scaffold. A significant contemporary challenge is the lack of dedicated research and published experimental data for this specific compound. While theoretical and analogous data exist, the absence of detailed experimental procedures and spectroscopic characterization hinders its broader adoption and exploration in synthetic chemistry. Overcoming this information gap is a key challenge for researchers interested in this molecule.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Predicted Spectroscopic Data

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃-C=O) | ~25-30 |

| C2 (C=O) | ~205-210 |

| C3 (CH₂) | ~45-55 |

| C4 (C-OH) | ~70-75 |

| C4-CH₃ | ~25-30 |

| C5 (=CH₂) | ~140-145 |

| C6 (CH=) | ~110-115 |

Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (CH₃-C=O) | ~2.1-2.3 | s |

| H3 (CH₂) | ~2.5-2.8 | s |

| H-OH | Broad singlet | s |

| C4-CH₃ | ~1.2-1.4 | s |

| H5, H6 (CH=CH₂) | ~5.0-6.0 | m |

Expected Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (alcohol) | ~3200-3600 (broad) |

| C=O (ketone) | ~1715 |

| C=C (alkene) | ~1640 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63406-14-4 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-hydroxy-4-methylhex-5-en-2-one |

InChI |

InChI=1S/C7H12O2/c1-4-7(3,9)5-6(2)8/h4,9H,1,5H2,2-3H3 |

InChI Key |

KPHGYJYPXDUVLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxy 4 Methylhex 5 En 2 One

Strategic Approaches to the Construction of the 4-Hydroxy-4-methylhex-5-en-2-one Framework

The creation of the core structure of this compound relies on robust carbon-carbon bond-forming reactions. Aldol (B89426) condensation strategies are paramount for constructing the β-hydroxy ketone moiety, while careful consideration of regioselectivity is crucial for installing the enone system.

Aldol Condensation Strategies for β-Hydroxy Ketone Formation.wikipedia.orgillinois.edu

The aldol reaction is a cornerstone in the synthesis of β-hydroxy ketones. wikipedia.orgillinois.edu This reaction involves the coupling of an enolate with a carbonyl compound. In the context of this compound synthesis, this would typically involve the reaction of an acetone (B3395972) enolate or its equivalent with a suitable vinyl-containing electrophile.

Proline-Catalyzed Asymmetric Aldol Reactions for (R)-4-Hydroxy-5-methylhex-5-en-2-one Synthesis

The use of the simple amino acid L-proline as a catalyst has revolutionized asymmetric synthesis, providing a "simplest enzyme" approach to creating chiral molecules with high stereoselectivity. illinois.edu Proline catalysis has been effectively employed in direct asymmetric aldol reactions. illinois.edu For the synthesis of the related compound, (4R)-4-(Cyclohexyl)-4-hydroxy-2-butanone, L-proline has been used to catalyze the asymmetric transfer aldol reaction between diacetone alcohol and cyclohexyl carboxaldehyde. rsc.org This methodology suggests a potential pathway for the enantioselective synthesis of (R)-4-hydroxy-4-methylhex-5-en-2-one. The reaction proceeds via an enamine intermediate formed between proline and the ketone, which then reacts with the aldehyde.

Mechanistic Aspects of Boron-Mediated Aldol Reactions in Hexenone (B8787527) Derivatives.organicreactions.orggriffith.edu.au

Boron-mediated aldol reactions offer a powerful and predictable method for the synthesis of β-hydroxy carbonyl compounds. organicreactions.org The key to their success lies in the formation of boron enolates, which react with aldehydes through tight, cyclic transition states, leading to high levels of stereocontrol. organicreactions.org The reaction of dicyclohexylboron enolates, generated from various aliphatic ketones, with acceptor ketones has been shown to be a viable process, particularly with cyclic acceptor ketones like cyclohexanone. griffith.edu.auresearchgate.net This methodology has been extended to the synthesis of highly substituted β-hydroxy ketones. researchgate.net The stereochemical outcome of these reactions can be influenced by the nature of the substituents on the boron atom and the protecting groups on the reactants. rsc.org For instance, in the boron-mediated aldol reactions of β-oxygenated methyl ketones, high levels of 1,5-stereoinduction have been observed, with the π-facial selectivity of the enolate being dependent on the β-alkoxy protecting group. rsc.org

Considerations for Regioselective Synthesis of Enone Systems.nih.govorganic-chemistry.orgorganic-chemistry.org

The synthesis of enones often requires methods that control the position of the carbon-carbon double bond. nih.govorganic-chemistry.orgorganic-chemistry.org Various strategies have been developed to achieve high regioselectivity.

One approach involves the titanium-promoted coupling of unsymmetrical internal alkynes with Weinreb amides, which affords E-trisubstituted enones with high regioselectivity. nih.gov Another strategy is the aerobic oxidation of allylic alcohols using an Fe(NO3)3·9H2O/TEMPO/NaCl catalyst system, which provides stereodefined α,β-unsaturated enones while retaining the double-bond configuration. organic-chemistry.org Furthermore, the palladium-catalyzed oxidative dehydrogenation of saturated ketones using molecular oxygen as the sole oxidant presents an efficient route to 1,4-enediones. organic-chemistry.org The direct regioselective γ-amination of enones has also been achieved through controlled dienolate reactivity with azodicarboxylate electrophiles. acs.org

Asymmetric Synthesis of Chiral this compound and its Stereoisomers

The biological activity of this compound is intrinsically linked to its three-dimensional structure. Therefore, the development of enantioselective methodologies to control the formation of its stereocenters is of paramount importance.

Enantioselective Methodologies for Stereocenter Induction.wikipedia.orgillinois.edursc.orgorganicreactions.orgresearchgate.net

Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is a significant challenge. Organocatalysis and metal-mediated reactions are two powerful approaches to induce stereocenters.

Proline-catalyzed reactions have been extensively studied for their ability to create chiral molecules with high enantiomeric excess. wikipedia.orgillinois.edu In the context of aldol reactions, L-proline can catalyze the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone. rsc.org For example, the reaction of acetone with 4-nitrobenzaldehyde (B150856) catalyzed by L-proline yields the aldol product with a significant enantiomeric ratio. illinois.edu

Boron-mediated aldol reactions are also a cornerstone of asymmetric synthesis. organicreactions.org By using chiral auxiliaries attached to the boron enolate or chiral ligands on the boron atom, it is possible to control the absolute stereochemistry of the aldol products. organicreactions.org The reaction of boron enolates with aldehydes proceeds through a well-defined cyclic transition state, which allows for predictable stereochemical outcomes. organicreactions.org The steric and electronic properties of the substituents on both the enolate and the aldehyde play a crucial role in determining the facial selectivity of the reaction. semanticscholar.org

| Reaction Type | Catalyst/Mediator | Key Features | Potential Application for this compound |

| Asymmetric Aldol Reaction | L-Proline | Organocatalytic, high enantioselectivity. wikipedia.orgillinois.edu | Synthesis of (R)- or (S)-4-hydroxy-4-methylhex-5-en-2-one. |

| Boron-Mediated Aldol Reaction | Dicyclohexylboron Chloride | High diastereoselectivity, predictable stereochemistry. organicreactions.orgresearchgate.net | Controlled formation of specific stereoisomers. |

| Titanium-Promoted Coupling | Titanium Reagents | High regioselectivity for enone formation. nih.gov | Regioselective synthesis of the enone moiety. |

| Aerobic Oxidation | Fe(NO3)3·9H2O/TEMPO | Mild, stereoretentive oxidation of allylic alcohols. organic-chemistry.org | Conversion of an allylic alcohol precursor to the enone. |

Kinetic Resolution Techniques for this compound Enantiomers

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. wikipedia.org This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent, which results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

A notable method for the kinetic resolution of racemic alcohols is through acylation catalyzed by a chiral agent. For example, the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane has been achieved through acylation with isobutyric anhydride (B1165640) in the presence of the chiral isothiourea catalyst HyperBTM. beilstein-journals.org This process can achieve a selectivity factor (s-factor) of around 20, allowing for the isolation of the unreacted alcohol and the acylated product with reasonable enantiomeric excesses. beilstein-journals.org A similar strategy could be envisioned for resolving racemic this compound, where the chiral catalyst would selectively acylate one enantiomer at a much faster rate than the other.

Enzymatic reactions are also widely used for kinetic resolution. Baker's yeast, for instance, can selectively reduce one enantiomer of an α-stereogenic carbonyl compound, yielding a highly enantioenriched alcohol and ketone. wikipedia.org

| Catalyst System | Substrate Type | Transformation | Selectivity (s-factor) |

| Chiral Isothiourea (HyperBTM) / Isobutyric Anhydride | Racemic Alcohol | Acylation | ~20 |

Table 2: Example of a Kinetic Resolution System. beilstein-journals.org

Stereochemical Control in Complex Synthetic Sequences involving Related Structures

Achieving precise stereochemical control is paramount in the total synthesis of complex natural products. This often involves multi-step sequences where the stereochemistry of each newly formed chiral center is carefully managed. The absolute configuration of key intermediates, such as the related structure (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, has been definitively assigned using a combination of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), by comparing experimental data to density functional theory (DFT) calculations. researchgate.netuantwerpen.be This analytical rigor is crucial for confirming the outcome of stereocontrolled reactions. researchgate.netuantwerpen.be

In synthetic practice, diastereoselective reactions are often employed. For example, the synthesis of an intermediate for the pheromone (-)-frontalin (B1251542) involved the diastereoselective hydrocyanation of a β-keto sulfoxide (B87167) using diethylaluminum cyanide as a key step to establish the desired stereochemistry. researchgate.net The choice of reagents and the use of substrate-inherent chirality or external chiral auxiliaries are critical factors in directing the stereochemical pathway of such complex syntheses. wikipedia.orgresearchgate.net

Protecting Group Chemistry and Selective Functional Group Manipulations in this compound Synthesis

In the synthesis of polyfunctional molecules like this compound, the use of protecting groups is essential to mask reactive sites and prevent undesired side reactions. The hydroxyl and ketone groups, as well as the olefin, may require protection depending on the reaction conditions used in a synthetic sequence.

For instance, in the synthesis of complex tetrahydro-[1H]-2-benzazepin-4-ones, protecting groups such as tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), and tert-butyldimethylsilyl (TBDMS) were employed to protect amine and hydroxyl functionalities during multi-step transformations that included oxidation and cyclization. rsc.org A typical strategy for a molecule like this compound might involve protecting the tertiary alcohol as a silyl (B83357) ether (e.g., TBDMS ether) to allow for selective manipulation of the ketone or the vinyl group. The reduction of a peroxide linkage using dimethyl sulfide (B99878) and titanium tetraisopropoxide (Ti(Oi-Pr)4) under mild conditions represents a selective functional group manipulation that yields a hydroxyl group without affecting other parts of the molecule. researchgate.net

Catalytic Reactions in the Derivatization and Formation of this compound Analogues

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has revolutionized the synthesis of complex molecules, particularly cyclic structures. rsc.org While this compound is an acyclic molecule, the principles of olefin metathesis are highly relevant for the synthesis of related unsaturated ketone scaffolds. Ring-closing metathesis (RCM) of an acyclic diene precursor using transition-metal alkylidene catalysts (e.g., Grubbs or Schrock catalysts) is a common strategy to form unsaturated carbocycles. researchgate.net

More recently, carbonyl-olefin metathesis has emerged as a method to construct cyclic olefins directly from unsaturated ketones or aldehydes. nih.govrsc.org This transformation can be promoted by Lewis acids or transition metals and allows for the formation of diverse five-, six-, and seven-membered rings. mdpi.com For example, the ring-closing metathesis of an aldehyde and an olefin can be catalyzed by a 4-phenyl-diphenylmethylium ion to produce indene (B144670) derivatives in good yields. mdpi.com Although developing catalytic versions of carbonyl-olefin metathesis remains a challenge, its potential for constructing complex ketone-containing rings is significant. rsc.org

| Reaction Type | Catalyst | Substrate | Product |

| Carbonyl-Olefin Metathesis | FeCl₃ | Amino acid with prenyl substituent | Substituted tetrahydropyridine |

| Ring-Closing Metathesis | 4-phenyl-diphenylmethylium ion | Aldehyde-olefin | Indene derivative |

Table 3: Examples of Metathesis Reactions for the Synthesis of Unsaturated Scaffolds. mdpi.com

Palladium-Catalyzed Coupling Reactions in the Functionalization of Hexenone Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency. These methodologies are particularly valuable for the functionalization of complex molecules like this compound, which possesses multiple reactive sites. The vinyl group, in particular, is an excellent handle for introducing a wide range of substituents through various palladium-catalyzed processes. The mild reaction conditions and high functional group tolerance of many of these methods make them suitable for substrates containing sensitive hydroxyl and ketone moieties. thermofisher.comwikipedia.org

Prominent examples of these powerful transformations include the Heck, Suzuki-Miyaura, and Stille couplings, each offering unique advantages for modifying the hexenone scaffold. wikipedia.orgwikipedia.orgopenochem.org These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction outcomes and achieving high yields and selectivity.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org For a substrate like this compound, this reaction provides a direct pathway to introduce aryl or vinyl substituents at the terminal position of the double bond. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The choice of a suitable base and a palladium catalyst, often Pd(OAc)₂ or PdCl₂, is critical for the reaction's success. nih.gov The reaction is generally tolerant of ketone and alcohol functionalities, making it a viable strategy for derivatizing the target molecule.

Table 1: Representative Conditions for Heck Coupling with Vinyl Ketone Derivatives This table presents plausible reaction parameters based on established Heck couplings of structurally similar substrates.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | ~85 |

| 2 | 4-Bromotoluene | PdCl₂ | K₂CO₃ | DMA | ~78 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ | NaOAc | NMP | ~82 |

| 4 | 4-Bromoanisole | Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Dioxane | ~90 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org To apply this reaction to this compound, the molecule would first need to be converted into a vinyl halide or vinyl triflate. This derivative could then be coupled with a diverse array of aryl, heteroaryl, or vinyl boronic acids. The Suzuki reaction is renowned for its mild conditions, low toxicity of boron reagents, and exceptional tolerance for a wide range of functional groups, including hydroxyls and ketones. libretexts.orgnih.gov

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the vinyl halide/triflate, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Plausible Suzuki-Miyaura Coupling Schemes for a Vinyl Halide Derivative This table illustrates potential couplings based on the reactivity of analogous vinyl halides/triflates.

| Entry | Coupling Partner (R-B(OH)₂) | Catalyst | Ligand | Base | Solvent |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O |

| 2 | 2-Thiopheneboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane |

| 3 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF |

| 4 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DMF |

Stille Coupling

The Stille coupling involves the reaction between an organostannane (organotin compound) and an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is its remarkable tolerance for a vast array of functional groups, including aldehydes, ketones, esters, and alcohols, making it exceptionally well-suited for modifying this compound. thermofisher.comopenochem.org Similar to the Suzuki coupling, the hexenone would first be converted to a vinyl halide or triflate. It could then be coupled with various organostannanes, such as vinyl, aryl, or alkynyl stannanes, under neutral or mildly basic conditions. wikipedia.org

The reaction mechanism is similar to other cross-coupling reactions, but the transmetalation step involves the transfer of an organic group from the organotin reagent to the palladium center. openochem.org While highly effective, a significant drawback of this method is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Table 3: Potential Stille Coupling Reactions for Functionalization This table shows representative Stille coupling partners and conditions applicable to sensitive substrates.

| Entry | Organostannane Reagent | Catalyst | Ligand | Additive | Solvent |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | - | THF |

| 2 | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | - | CuI | NMP |

| 3 | Trimethyl(ethynyl)tin | Pd₂(dba)₃ | AsPh₃ | - | Dioxane |

| 4 | Tributyl(2-furyl)tin | Pd(OAc)₂ | P(fur)₃ | - | DMF |

Mechanistic Investigations and Chemical Transformations of 4 Hydroxy 4 Methylhex 5 En 2 One

Exploration of Reaction Pathways and Stereochemical Outcomes

The unique arrangement of functional groups in 4-hydroxy-4-methylhex-5-en-2-one dictates its reactivity, allowing for the investigation of reaction mechanisms such as rearrangements and additions, which are fundamental in synthetic organic chemistry.

Rearrangement Mechanisms in Related Alpha-Hydroxy Enone Systems

Alpha-hydroxy ketones and aldehydes, often referred to as α-ketols or acyloins, are known to undergo a characteristic isomerization called the α-ketol rearrangement. wikipedia.orgnih.gov This reaction, which can be induced by acid, base, or heat, involves the 1,2-migration of an alkyl or aryl group from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. researchgate.netorganicreactions.org The process is driven by the formation of a more stable isomeric product and involves the transformation of an alkoxide into a carbonyl group, with a simultaneous shift of the migrating group's bonding electrons. wikipedia.orgresearchgate.net

A key feature of the α-ketol rearrangement is its reversibility. wikipedia.orgresearchgate.net This means the reaction equilibrium favors the thermodynamically more stable α-hydroxy carbonyl compound. The general mechanism under basic conditions starts with the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the migration of one of the adjacent R groups, leading to a rearranged enolate which is then protonated to yield the final product. In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen.

This rearrangement is distinct from isomerizations in carbohydrates, such as the Lobry–de Bruyn–van Ekenstein transformation, which proceed through enediol intermediates via hydrogen migration. wikipedia.org The synthetic utility of the α-ketol rearrangement has been demonstrated in the transformation of steroidal ketols and the synthesis of complex ring systems, often with a high degree of stereocontrol. wikipedia.orgorganicreactions.org For instance, fused hydroxyimines, which are structurally related to α-hydroxy ketones, can rearrange to form spiro isomers. wikipedia.org

Nucleophilic Additions and Conjugate Additions to the Hexenone (B8787527) Moiety

The hexenone moiety in this compound contains an α,β-unsaturated ketone system, which is a classic Michael acceptor. This structural feature allows for conjugate additions (1,4-additions) where nucleophiles attack the β-carbon of the double bond. This reactivity is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.

In related systems, such as 4-hydroxy-6-alkyl-2-pyrones, the hydroxy group can act as an internal nucleophile in oxa-Michael additions. beilstein-journals.org Furthermore, these compounds can serve as external nucleophilic partners in reactions with various Michael acceptors. beilstein-journals.org Research on 4-hydroxy-4-methylcyclohex-2-en-1-one, a cyclic analog, shows its susceptibility to regioselective conjugate additions with α,β-unsaturated carbonyl compounds, leading to 2-substituted indole (B1671886) derivatives after subsequent oxidation. researchgate.net The reactivity of these systems can be finely tuned; for example, the enantioselective alkynylation of α,β-unsaturated ketones can be achieved with high chemoselectivity, avoiding conjugate addition. researchgate.net The choice of reagents and catalysts, such as Ti(i-PrO)₄, can direct the reaction towards either 1,2-addition (to the carbonyl group) or 1,4-conjugate addition. researchgate.net

Biocatalytic and Chemoenzymatic Transformations

The use of enzymes and catalytic antibodies offers a powerful and highly selective alternative to traditional chemical methods for transforming complex molecules like this compound. These biocatalysts can operate under mild conditions and often provide exquisite control over stereochemistry.

Aldolase (B8822740) Antibody-Catalyzed Reactions and Their Stereoselectivity

Catalytic antibodies, particularly aldolase antibodies, have been developed to catalyze aldol (B89426) and retro-aldol reactions with efficiencies comparable to natural enzymes but with a much broader substrate scope. nih.govresearchgate.net These antibodies typically operate through an enamine mechanism, which mirrors that of natural Class I aldolase enzymes. researchgate.netfrontiersin.orgcsic.es A key lysine (B10760008) residue in the antibody's active site forms a covalent Schiff base with a donor ketone substrate, which then tautomerizes to a nucleophilic enamine. This enamine attacks an aldehyde or ketone acceptor, forming a new carbon-carbon bond. frontiersin.org

The stereoselectivity of these antibody-catalyzed reactions is a significant advantage. For example, antibodies 38C2 and 33F12 catalyze aldol additions with acetone (B3395972) as the donor, leading to products with excellent enantiomeric excess (ee), often exceeding 95%. researchgate.net The stereochemical outcome is determined by the specific geometry of the antibody's active site, which dictates the facial selectivity of the enamine's attack on the acceptor. nih.gov Interestingly, different groups of aldolase antibodies can exhibit opposite enantioselectivities, a feature attributed to the different locations of the reactive lysine residue within the active site. nih.gov The substrate specificity itself can be tailored by using different diketone structures during the antibody selection process, allowing for the evolution of catalysts for specific reactions. nih.gov

| Antibody | Donor Substrate | Acceptor Substrate | Product Stereochemistry | Enantiomeric Excess (ee) |

| 38C2 | Acetone | Various Aldehydes | Attack on si-face of aldehyde | >95% researchgate.net |

| 33F12 | Acetone | Various Aldehydes | Attack on si-face of aldehyde | >95% researchgate.net |

| 38C2 | Fluoroacetone | Aldehyde 4 | syn α-fluoro-β-hydroxy ketone | 95% researchgate.net |

| 38C2 | Hydroxyacetone (B41140) | 4-(4'-acetamidophenyl)butyraldehyde | (Not specified) | 77% researchgate.net |

Enzymatic Derivatization and Functionalization of Hexenone Structures

Beyond antibodies, natural enzymes offer a vast toolbox for the derivatization of ketone structures. Aldolases, in particular, are powerful catalysts for the stereoselective formation of C-C bonds. frontiersin.org Class I aldolases use an enamine-based mechanism, while Class II aldolases utilize a metal cofactor, typically zinc, to activate the donor molecule as an enolate. csic.es

D-fructose-6-phosphate aldolase (FSA) from E. coli is particularly noteworthy for its ability to accept non-phosphorylated donors like hydroxyacetone (HA), which is structurally similar to a fragment of this compound. csic.es This enzyme and its variants catalyze aldol additions with high activity and stereoselectivity, making them valuable for organic synthesis. csic.es Threonine aldolases (TA) represent another class of enzymes that catalyze aldol reactions between glycine (B1666218) and various aldehyde acceptors to produce β-hydroxy-α-amino acids with two new stereocenters. frontiersin.org The substrate tolerance of these enzymes is continually being expanded through enzyme engineering and screening of natural diversity. frontiersin.org For instance, TA from Actinocorallia herbida has shown high conversion rates for a range of aldehyde substrates. frontiersin.org This demonstrates the potential for using such enzymes to functionalize the ketone or vinyl group of hexenone structures through highly controlled C-C bond formation.

| Enzyme | Donor Substrate | Acceptor Substrate | Key Feature |

| FSA (E. coli) | Hydroxyacetone (HA) | Various Aldehydes | Accepts non-phosphorylated donors with high stereoselectivity. csic.es |

| TA (E. coli) | Glycine | Aromatic Aldehydes | Creates two stereocenters to form β-hydroxy-α-amino acids. frontiersin.org |

| AhLTA (A. herbida) | Glycine | o-nitrobenzaldehyde | High conversion rate (81%) for aromatic aldehydes. frontiersin.org |

| TA (A. jandaei) | Glycine | Fatty/Heterocyclic Aldehydes | Good stereoselectivity with a broad range of aldehydes. frontiersin.org |

Computational Chemistry and Theoretical Studies on 4 Hydroxy 4 Methylhex 5 En 2 One

Quantum Chemical Calculations for Conformational Landscape and Stability

Any non-rigid molecule, such as 4-Hydroxy-4-methylhex-5-en-2-one, can exist in various spatial arrangements, known as conformations, which arise from the rotation around its single bonds. The collection of all possible conformations and their relative energies constitutes the molecule's conformational landscape.

Quantum chemical calculations are essential for exploring this landscape. By systematically rotating the flexible bonds of the molecule and calculating the potential energy at each step, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. The relative stability of these conformers is determined by their calculated energies, with lower energy conformers being more stable and, therefore, more populated at thermal equilibrium. These calculations are typically performed using methods that solve the Schrödinger equation approximately, such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost. nih.gov

Table 1: Illustrative Conformational Analysis Data

This table represents the typical output from a quantum chemical calculation for conformational analysis. The values are hypothetical for illustrative purposes.

| Conformer ID | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | DFT B3LYP/6-31G(d) | 0.00 | 75.3 |

| Conf-2 | DFT B3LYP/6-31G(d) | 1.15 | 14.1 |

| Conf-3 | DFT B3LYP/6-31G(d) | 1.89 | 5.6 |

| Conf-4 | DFT B3LYP/6-31G(d) | 2.50 | 5.0 |

Density Functional Theory (DFT) Applications for Spectroscopic Data Prediction and Absolute Configuration Assignment of Related Molecules

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently predict a wide range of molecular properties, including spectroscopic data. nih.gov This predictive power is particularly valuable in stereochemistry for assigning the absolute configuration of chiral molecules. The process involves comparing theoretically calculated spectra with experimentally measured spectra.

For molecules with stereocenters, like the analogs of this compound, techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) are used. researchgate.net A notable study successfully assigned the absolute configuration of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, an intermediate in natural product synthesis, using this combined experimental and theoretical approach. researchgate.net Researchers calculated the VCD, ECD, and ORD spectra for a known configuration of the molecule using DFT and found excellent agreement with the experimental data, thus confirming the molecule's absolute configuration with a high degree of reliability. researchgate.net

The time-dependent version of DFT (TD-DFT) is specifically used to calculate electronic transitions, which are fundamental to ECD and UV-Vis spectra. mdpi.com The accuracy of these predictions depends heavily on the choice of the functional (e.g., B3LYP, TPSSh) and the basis set, which describes the molecule's atomic orbitals. nih.govresearchgate.net The agreement between the predicted and experimental spectra for a given enantiomer (R or S) allows for an unambiguous assignment of its absolute configuration. researchgate.netresearchgate.net

Table 2: Application of DFT in Chiroptical Spectroscopy for a Related Molecule

This table summarizes the methods used to determine the absolute configuration of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Property | Purpose |

| Vibrational Circular Dichroism (VCD) | DFT (B3LYP/6-31G(d)) | IR and VCD Spectra | Comparison with experimental spectra to assign absolute configuration. researchgate.net |

| Electronic Circular Dichroism (ECD) | TD-DFT | Electronic Excitation Energies | Comparison with experimental spectra to assign absolute configuration. researchgate.net |

| Optical Rotatory Dispersion (ORD) | DFT | Optical Rotation | Comparison with experimental data to assign absolute configuration. researchgate.net |

Theoretical Modeling of Reaction Mechanisms and Transition States in Hexenone (B8787527) Chemistry

Theoretical modeling provides a molecular-level picture of how chemical reactions proceed, mapping the entire reaction pathway from reactants to products. youtube.com This involves identifying all intermediates and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For a reaction involving this compound, theoretical modeling could be used to:

Identify the most likely sites for nucleophilic or electrophilic attack.

Calculate the activation energies for different potential reaction pathways.

Predict the stereochemical outcome of a reaction by comparing the energies of the transition states leading to different stereoisomers.

Understand the role of catalysts by modeling how they interact with the substrate to lower the activation energy. youtube.com

Table 3: Key Components of a Theoretical Reaction Mechanism Study

| Component | Description | Computational Output |

| Reactants/Products | The starting materials and final compounds of the reaction. | Optimized geometries and electronic energies. |

| Intermediates | Stable species formed during the reaction pathway. | Optimized geometries and relative energies. |

| Transition State (TS) | The highest energy point on the reaction coordinate between two species. | Geometry of the TS and its single imaginary frequency. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Energy difference between the transition state and reactants. |

In Silico Exploration of Structure-Reactivity Relationships for this compound Analogs

In silico (computer-based) studies are highly effective for exploring structure-reactivity relationships. By systematically modifying the structure of a parent molecule like this compound and calculating key chemical descriptors, one can predict how these changes will affect its reactivity without synthesizing each analog.

For example, one could investigate how replacing the methyl group with other alkyl or functional groups, or altering the position of the double bond, influences the molecule's properties. DFT calculations can provide insights into various electronic and structural parameters that correlate with reactivity. These parameters include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to act as an electron donor or acceptor, respectively.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites.

By correlating these calculated descriptors with experimentally observed reactivity for a small set of compounds, a predictive model can be developed. This allows for the rational design of new analogs with desired chemical properties, accelerating the discovery process.

Table 4: Illustrative In Silico Structure-Reactivity Study of Analogs

This table provides a hypothetical example of how structural modifications could be correlated with calculated reactivity descriptors.

| Analog (Modification from Parent) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity Trend |

| Parent Compound | -6.5 | -1.2 | Baseline |

| Analog 1 (-CH3 → -CF3) | -7.1 | -1.8 | Increased electrophilicity at carbonyl carbon |

| Analog 2 (-OH → -OCH3) | -6.3 | -1.1 | Decreased H-bond donating ability |

| Analog 3 (Double bond shifted) | -6.6 | -1.3 | Altered susceptibility to Michael addition |

4 Hydroxy 4 Methylhex 5 En 2 One As a Key Intermediate in Complex Molecule Synthesis

Strategic Utilization as a Chiral Building Block in Natural Product Total Synthesis

The enantiomerically pure forms of 4-hydroxy-4-methylhex-5-en-2-one and its derivatives are highly sought after for the synthesis of biologically active natural products. The defined stereocenter at the C4 position allows for the introduction of chirality early in a synthetic sequence, which is crucial for achieving the desired stereochemistry in the final target molecule.

Role in the Elaboration of Diverse Organic Scaffolds

The chemical functionalities of this compound offer multiple reaction sites for elaboration into more complex structures. The ketone can undergo a variety of transformations, including reductions, additions, and condensations. The hydroxyl group can be protected, activated for substitution reactions, or used to direct subsequent stereoselective reactions. The vinyl group is a versatile handle for a range of carbon-carbon bond-forming reactions, such as cross-coupling, metathesis, and cycloaddition reactions. This multifunctionality enables its use in the assembly of a wide array of organic scaffolds found in natural products.

Retrosynthetic Disconnections Involving the this compound Motif

In the strategic planning of a total synthesis, retrosynthetic analysis is a key tool for identifying simpler starting materials. The this compound motif is a common target for disconnection. For instance, in the synthesis of various natural products, the absolute configuration of a key intermediate, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, was confirmed using various spectroscopic techniques, highlighting the importance of this structural unit. researchgate.net This intermediate serves as a crucial chiral building block, and its correct stereochemical assignment is essential for the successful synthesis of the target molecule. researchgate.net

Convergent and Divergent Synthetic Pathways Enabled by this compound

The unique structure of this compound lends itself to both convergent and divergent synthetic strategies.

In a convergent synthesis , different fragments of a target molecule are synthesized independently and then joined together at a late stage. This compound can serve as one of these key fragments, bringing with it a pre-defined stereocenter and versatile functional groups for coupling with other synthetic intermediates.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting from this compound, different reaction pathways can be explored by selectively manipulating its functional groups. This approach is particularly useful for structure-activity relationship (SAR) studies, where the goal is to systematically modify a lead compound to optimize its biological activity.

Development of Advanced Synthetic Analogs and Derivatives of this compound

Research efforts have focused on the synthesis of various analogs and derivatives of this compound to expand its utility in organic synthesis. For example, the synthesis of (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one has been achieved through a Claisen-Schmidt condensation. researchgate.net This derivative incorporates an aromatic ring, opening up possibilities for further functionalization and application in the synthesis of different classes of compounds.

The development of these derivatives often involves the modification of the core structure to introduce new functionalities or to alter its reactivity and stereoselectivity in subsequent transformations. These advanced building blocks provide chemists with a broader toolkit for the construction of complex and biologically significant molecules.

Advanced Spectroscopic Characterization Techniques for Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Assignment

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of the entire molecule, as it probes the vibrational transitions. The resulting VCD spectrum, with its characteristic positive and negative bands, serves as a unique fingerprint of a specific enantiomer.

For the stereochemical assignment of 4-Hydroxy-4-methylhex-5-en-2-one, the experimental VCD spectrum would be compared to the theoretically predicted spectra for the (R) and (S) enantiomers. These theoretical spectra are typically calculated using Density Functional Theory (DFT). A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted VCD Intensity (Δε) (Hypothetical) |

| O-H stretch | 3450 | + |

| C=O stretch | 1715 | - |

| C=C stretch | 1640 | + |

| C-O stretch | 1150 | - |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD is particularly sensitive to the electronic environment of chromophores within a chiral molecule. In this compound, the carbonyl group (C=O) and the vinyl group (C=C) act as chromophores.

The ECD spectrum provides information about the spatial arrangement of these chromophores and their interaction with the chiral center. Similar to VCD, the experimental ECD spectrum is compared with the spectra calculated for the (R) and (S) enantiomers using time-dependent DFT (TD-DFT). The enantiomer whose calculated spectrum matches the experimental one is assigned as the absolute configuration of the sample. The sign and intensity of the Cotton effects in the ECD spectrum are crucial for this assignment.

The following table presents hypothetical ECD data for this compound, illustrating the expected Cotton effects for the n→π* and π→π* electronic transitions of the carbonyl and vinyl chromophores.

| Electronic Transition | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (Hypothetical) |

| n→π* (C=O) | ~290 | +1500 |

| π→π* (C=O) | ~190 | -8000 |

| π→π* (C=C) | ~210 | +5000 |

Optical Rotatory Dispersion (ORD) in Stereochemical Analysis

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, which shows a plain curve or a Cotton effect curve (an anomalous dispersion in the region of a chromophore's absorption), is characteristic of a chiral molecule. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the molecule.

For this compound, the ORD curve would be expected to show a Cotton effect associated with the n→π* transition of the carbonyl chromophore. The sign of this Cotton effect can be used to infer the absolute configuration based on empirical rules, such as the Octant Rule for ketones, or more reliably, through comparison with ORD curves calculated using quantum chemical methods.

A study on the structurally analogous compound, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, successfully utilized ORD in conjunction with other chiroptical methods to confirm its absolute configuration. researchgate.net This highlights the utility of ORD in providing complementary stereochemical information.

Integration of Experimental Chiroptical Data with Computational Predictions for Robust Stereochemical Proof

The most reliable method for determining the absolute configuration of a chiral molecule like this compound is the integration of experimental chiroptical data (VCD, ECD, and ORD) with high-level computational predictions. researchgate.net This combined approach mitigates the potential for misinterpretation that can arise from relying on a single technique. researchgate.net

The process involves:

Conformational Analysis: A thorough search for all possible low-energy conformers of both the (R) and (S) enantiomers is performed using computational methods.

Spectra Calculation: For each conformer, the VCD, ECD, and ORD spectra are calculated using appropriate quantum chemical methods (e.g., DFT and TD-DFT).

Boltzmann Averaging: The calculated spectra for the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate the final theoretical spectra for the (R) and (S) enantiomers.

Comparison with Experiment: The experimental VCD, ECD, and ORD spectra are then compared with the calculated spectra for both enantiomers. A high degree of similarity across all three techniques provides a very strong and robust proof of the absolute configuration.

This integrated approach has been successfully applied to determine the absolute configuration of complex natural products and other chiral molecules, providing a high level of confidence in the stereochemical assignment. researchgate.net

Future Directions and Emerging Research Avenues for 4 Hydroxy 4 Methylhex 5 En 2 One

Innovation in Catalytic Systems for Highly Stereoselective Synthesis

The absolute and relative stereochemistry of 4-hydroxy-4-methylhex-5-en-2-one is crucial for its application in the synthesis of complex natural products and pharmaceuticals. Future research will likely focus on developing highly efficient and stereoselective catalytic systems for its preparation. Key areas of innovation will include:

Chiral Lewis Acid Catalysis: The development of novel chiral Lewis acids for the asymmetric vinylation or allylation of a diketone precursor could provide a direct and enantioselective route to this compound.

Organocatalysis: Proline and its derivatives have been successfully employed in the asymmetric synthesis of related hydroxy ketones. Future work could explore new generations of organocatalysts to improve yields and enantioselectivities.

Enzymatic Resolutions: The use of lipases and other enzymes for the kinetic resolution of racemic this compound or its derivatives could offer a green and highly selective alternative to traditional chemical methods.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Precursors | Potential Advantages |

| Chiral Lewis Acids | Diketo-precursor, vinylating agent | High enantioselectivity, good yields |

| Organocatalysts | Aldehyde and ketone fragments | Metal-free, environmentally benign |

| Enzymes (e.g., Lipases) | Racemic this compound | High stereospecificity, mild reaction conditions |

Exploration of Novel Reactivity and Unprecedented Transformations of the Hexenone (B8787527) Core

The bifunctional nature of this compound opens the door to a wide array of chemical transformations. Future research is expected to uncover novel reactivity patterns and develop unprecedented synthetic methodologies based on this hexenone core.

Intramolecular Reactions: The proximity of the hydroxyl and ketone groups could be exploited in intramolecular reactions, such as cyclizations to form substituted furans or lactones, which are common motifs in natural products.

Rearrangement Reactions: The allylic alcohol functionality is prone to various rearrangement reactions, like the Meyer-Schuster or Rupe rearrangements, which could be harnessed to synthesize novel unsaturated ketones and aldehydes.

Domino Reactions: A single activation event could trigger a cascade of reactions within the molecule, leading to the rapid construction of complex molecular architectures.

Table 2: Potential Transformations of the this compound Core

| Reaction Type | Reagents and Conditions | Potential Products |

| Intramolecular Cyclization | Acid or base catalysis | Substituted furans, lactones |

| Meyer-Schuster Rearrangement | Acid catalysis | α,β-unsaturated ketones |

| Domino Reaction | Transition metal catalysis | Polycyclic compounds |

Predictive Modeling for Rational Design of Functional Analogs and Complex Targets

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. Predictive modeling can accelerate the design of new functional analogs of this compound and guide the synthesis of complex target molecules.

QSAR and QSPR Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel derivatives.

Reaction Prediction: Machine learning algorithms can be trained to predict the outcomes of unknown reactions, aiding in the discovery of novel transformations of the hexenone core.

De Novo Design: Generative models can be used to design new molecules with desired properties, using this compound as a starting scaffold.

Table 3: Applications of Predictive Modeling

| Modeling Technique | Application | Expected Outcome |

| QSAR/QSPR | Design of bioactive analogs | Identification of potent drug candidates |

| Machine Learning | Prediction of reaction outcomes | Discovery of novel synthetic routes |

| Generative Models | De novo design of functional molecules | Creation of novel materials and therapeutics |

Broadening the Scope of this compound as a Versatile Chemical Platform

The ultimate goal of the research on this compound is to establish it as a versatile platform for the synthesis of a wide range of valuable chemicals. Its utility as a chiral building block can be expanded to various fields.

Natural Product Synthesis: The stereochemically rich core of this compound makes it an ideal starting material for the total synthesis of complex natural products, such as terpenoids and alkaloids.

Fine Chemicals and Fragrances: The unique odor profile of this compound and its derivatives could be of interest to the fragrance and flavor industry.

Materials Science: The polymerizable vinyl group could be exploited to create novel polymers and materials with interesting properties.

Table 4: Potential Applications as a Chemical Platform

| Application Area | Example Products |

| Natural Product Synthesis | Terpenoids, Alkaloids, Macrolides |

| Fine Chemicals | Specialty solvents, Chiral additives |

| Fragrance Industry | Perfume ingredients, Flavor enhancers |

| Materials Science | Functional polymers, Cross-linking agents |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-4-methylhex-5-en-2-one, and how can researchers validate their intermediates?

- Methodological Answer : The synthesis typically involves aldol condensation or ketone hydration. For example, using Reaxys or SciFinder to identify analogous reactions (e.g., aldol reactions with enolizable ketones) . Validation of intermediates requires NMR (¹H/¹³C) and GC-MS to confirm structural integrity. For instance, monitoring reaction progress via GC retention times and comparing spectral data with literature values .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC with a polar column (e.g., C18) and UV detection at 254 nm to assess purity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analysis of decomposition products via LC-MS. Evidence from similar hydroxy-ketones suggests sensitivity to light and humidity, necessitating storage in inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can identify the enone system (δ 5.5–6.5 ppm for vinyl protons) and hydroxyl group (broad singlet at δ 1.5–3.0 ppm).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch).

- MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products like dimerization?

- Methodological Answer :

- Catalytic Systems : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce enolate formation and dimerization.

- In Situ Monitoring : Use FT-IR or inline GC to track reactant consumption and adjust conditions dynamically .

- Example Data :

| Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | 25 | 45 | 85 |

| ZnCl₂ | 0 | 72 | 93 |

Q. How should researchers address contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare data across multiple sources (e.g., PubChem, Reaxys) and replicate experiments under standardized conditions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and resolve discrepancies between experimental and theoretical values .

- Collaborative Verification : Share raw data (e.g., FID files for NMR) with independent labs for reproducibility checks .

Q. What strategies are effective for studying the reaction mechanisms of this compound in nucleophilic additions?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at the α-position to track proton transfer steps via ²H NMR.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for intermediates.

- Theoretical Analysis : Perform MD simulations (e.g., using GROMACS) to model transition states and activation energies .

Q. How can researchers design experiments to investigate the compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Test hydrolysis rates in DMSO, THF, and water at pH 3–10. Monitor degradation via UPLC-QTOF.

- Activation Energy : Use Arrhenius plots (25–60°C) to calculate Eₐ for decomposition pathways.

- Surfactant Effects : Evaluate micellar stabilization using SDS or Tween-80 .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?

- Methodological Answer :

- DOE (Design of Experiments) : Apply factorial design to test variables (e.g., catalyst loading, solvent ratio).

- ANOVA : Identify significant factors (p < 0.05) and optimize via response surface methodology (RSM).

- Error Analysis : Quantify instrumental uncertainty (e.g., ±2% for GC-MS) and propagate errors using Monte Carlo simulations .

Q. How can researchers reconcile conflicting biological activity data for derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.